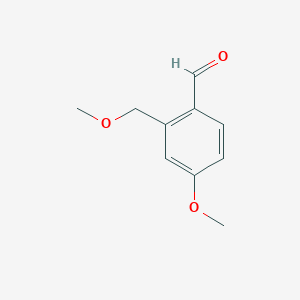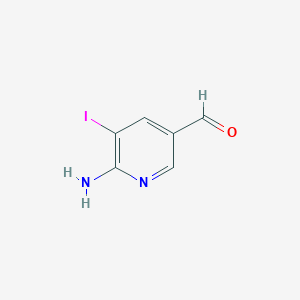
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is characterized by the presence of a nitrophenyl group attached to a deoxy sugar moiety, making it a unique derivative of hexopyranosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside typically involves the reaction of 4-nitrophenol with a suitable sugar derivative under specific conditions. The reaction often requires the use of catalysts and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside has several scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: The compound is employed in biochemical studies to investigate carbohydrate metabolism and enzyme kinetics.
Medicine: It serves as a model compound in drug development to explore potential therapeutic agents targeting glycosidases.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, leading to the release of 4-nitrophenol, which can be quantitatively measured . This interaction helps in understanding enzyme specificity and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
Uniqueness
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is unique due to the presence of the deoxy sugar moiety, which distinguishes it from other nitrophenyl glycosides. This structural difference can influence its reactivity and interaction with enzymes, making it a valuable tool in specific biochemical assays .
Properties
Molecular Formula |
C12H15NO7 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,5-diol |
InChI |
InChI=1S/C12H15NO7/c14-6-11-9(15)5-10(16)12(20-11)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2 |
InChI Key |
WMLPDUAEJYTELC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(C1O)OC2=CC=C(C=C2)[N+](=O)[O-])CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)

![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)





